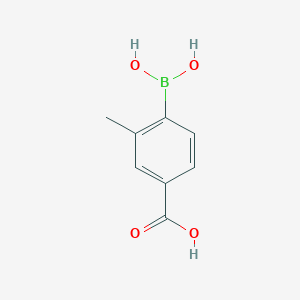![molecular formula C11H22ClNO2 B114258 Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride CAS No. 60175-04-4](/img/structure/B114258.png)
Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride is a chemical compound with the CAS Number: 60175-04-4 . It has a molecular weight of 235.75 . It is usually in the form of a powder .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 235.75 . It’s stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Diuretic Effects and Pharmaceutical Applications
- High-Ceiling Diuretic Properties : Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride derivatives have been investigated for their diuretic and saluretic activities. Studies have shown that certain derivatives, like Ethyl [2,3-dichloro-4-[3-(aminomethyl)-4-hydroxybenzoyl]phenoxy]acetate, exhibit potent high-ceiling diuretic effects (Lee et al., 1984).
Chemical Synthesis and Characterization
- Formation of Schiff Base Ligands : Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride has been used to synthesize Schiff base ligands. These ligands were characterized spectroscopically and studied for their antioxidant and xanthine oxidase inhibitory activities (Ikram et al., 2015).
- Solubility Studies : Research on solubility in various solvents is crucial for the purification of compounds like 2-amino-3-methylbenzoic acid, closely related to ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride. Such studies provide valuable information on the solution process of similar compounds (Zhu et al., 2019).
- Chemoenzymatic Synthesis for Biological Studies : Chemoenzymatic synthesis involving compounds related to ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride has been explored. For instance, enantiomeric, bicyclic δ-halo-γ-lactones with a cyclohexane ring were synthesized for antiproliferative studies (Mazur et al., 2020).
Antimicrobial and Antiviral Research
- Synthesis of Novel Compounds for Antimicrobial Studies : The synthesis of novel compounds, such as 2-[N-(ethyl)-(N-beta-hydroxyethyl)]aminoethyl 2,2-diphenylpropionate, derived from ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride, has been researched for their antimicrobial properties (Brown et al., 1993).
- Development of Antiviral Agents : The compound has been used in the synthesis of nucleoside analogs for antiviral research. These cyclohexane nucleosides were studied for their potential antiviral activity and conformational properties (Maurinsh et al., 1997).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-2-14-10(13)8-11(9-12)6-4-3-5-7-11;/h2-9,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYCAUUDSWTCMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCCC1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride | |
CAS RN |
60175-04-4 |
Source


|
| Record name | ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione](/img/structure/B114183.png)



![Disodium;(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B114198.png)


![[4-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B114205.png)
![3H-Indol-3-one, 1-acetyl-2-chloro-2-[chloro(3-nitrophenyl)methyl]-1,2-dihydro-](/img/structure/B114206.png)

